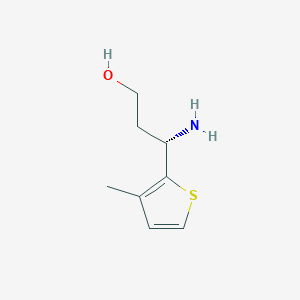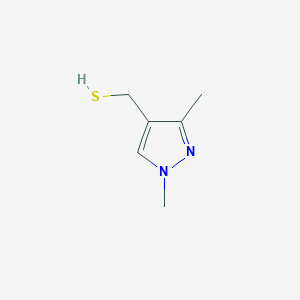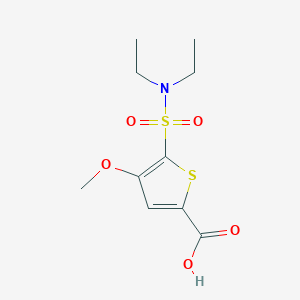
5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the thiophene ring, which undergoes various functional group modifications to introduce the diethylsulfamoyl and methoxy groups. The carboxylic acid group is usually introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The sulfamoyl group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction of the sulfamoyl group can produce amine derivatives.
Applications De Recherche Scientifique
5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfamoyl and carboxylic acid groups allows the compound to form hydrogen bonds and electrostatic interactions with its targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the diethylsulfamoyl and methoxy groups, making it less versatile.
4-Methoxythiophene-2-carboxylic acid: Similar structure but without the diethylsulfamoyl group.
5-(Diethylsulfamoyl)thiophene-2-carboxylic acid: Lacks the methoxy group.
Uniqueness
The unique combination of diethylsulfamoyl, methoxy, and carboxylic acid groups in 5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid provides it with distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific functional group interactions.
Propriétés
Formule moléculaire |
C10H15NO5S2 |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
5-(diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO5S2/c1-4-11(5-2)18(14,15)10-7(16-3)6-8(17-10)9(12)13/h6H,4-5H2,1-3H3,(H,12,13) |
Clé InChI |
FSEWOICWTHLNJE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=C(C=C(S1)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078013.png)

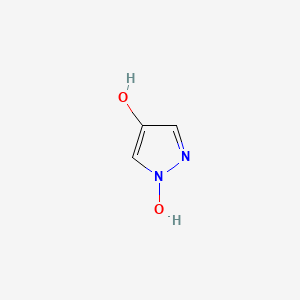
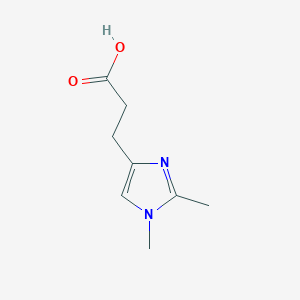
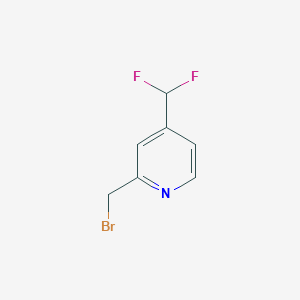
![2-(4-Chlorophenyl)-7-methyl-5-oxo-5H-imidazo[1,2-A]pyrimidine-8-acetic acid](/img/structure/B13078049.png)
![2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol](/img/structure/B13078061.png)

![4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13078077.png)
![4'-Methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13078085.png)

